N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
Description
This compound features a polycyclic quinazolinone core fused with a [1,3]dioxolo moiety, a sulfanylacetamide linker, and a furan-2-ylmethyl group. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1 and 8, respectively .
- Topological polar surface area (TPSA): 143 Ų, indicating moderate polarity .
- Lipophilicity: XlogP = 3.1, suggesting moderate membrane permeability .
- Structural complexity: A complexity score of 974, reflecting its intricate fused-ring system and substituent diversity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31N5O6S/c40-31(35-19-26-7-4-16-43-26)21-46-34-36-28-18-30-29(44-22-45-30)17-27(28)33(42)39(34)20-23-8-10-24(11-9-23)32(41)38-14-12-37(13-15-38)25-5-2-1-3-6-25/h1-11,16-18H,12-15,19-22H2,(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUZDDBUJGQHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCC7=CC=CO7)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes several key components:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Quinazoline Core : Known for its diverse pharmacological activities.
- Piperazine Moiety : Enhances binding affinity to various biological targets.
The molecular formula is , with a molecular weight of approximately 637.7 g/mol .
Anticancer Activity
Research indicates that compounds with quinazoline cores often exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Findings :
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxicity against Huh-7 hepatoma cells and human Jurkat cells, indicating potential as an anticancer agent .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies have shown:
- Broad-Spectrum Activity : The compound exhibited activity against both bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) : Initial tests yielded MIC values comparable to established antimicrobial agents, suggesting effectiveness in treating infections caused by resistant strains .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.
- Receptor Modulation : It has the potential to modulate receptor activity linked to various physiological responses.
Summary of Biological Activities
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide is a complex synthetic organic compound that has potential applications in medicinal chemistry and pharmacology. It contains a furan ring, a quinazoline core, and a piperazine moiety. Its molecular formula is C36H35N5O6S and its molecular weight is approximately 665.8 g/mol.
Scientific Research Applications
This compound has garnered interest in scientific fields because it may have pharmaceutical applications. It could be a lead compound in the creation of new treatments for certain illnesses or conditions influenced by enzyme activity or receptor interactions.
Chemical Properties
Key properties of N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide include:
- Molecular Weight: 665.8 g/mol
- Density: Not Available
- Boiling Point: Not Available
- Melting Point: Not Available
- Flash Point: Not Available
These characteristics are critical for understanding the compound's stability and behavior in various settings.
Potential Chemical Reactions
N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide can undergo various chemical reactions:
- Condensation reactions
- Hydrolysis
- Oxidation
- Reduction
These reactions are critical for exploring the compound's potential derivatives and enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Derivatives
4-Hydroxyquinazoline Derivatives (A1–A6)
These compounds () share a quinazolinone core but differ in substituents on the piperazine-linked phenyl ring. Key comparisons:
| Property | Target Compound | A2 (3-Fluorophenyl) | A6 (4-Chlorophenyl) |
|---|---|---|---|
| Yield | Not reported | 52.2% | 48.1% |
| Melting Point (°C) | Not reported | 189.5–192.1 | 189.8–191.4 |
| XlogP | 3.1 | ~2.8 (estimated) | ~3.5 (estimated) |
| Key Substituents | Dioxolo, phenylpiperazine | 3-Fluorophenyl | 4-Chlorophenyl |
B. Neurotensin Receptor Agonists ()
Compounds like (S)-3-{8-chloro-2-(1-fluoro-cyclobutyl)-4-[4-(2-méthoxy-phényl)-pipéridin-1-yl]-quinazolin-6-yl}-cyclopentanol share the quinazoline scaffold but incorporate fluorinated cyclopropane/cyclobutane and methoxyphenyl groups. These modifications enhance receptor specificity, suggesting that the target compound’s dioxolo and furan groups may similarly fine-tune selectivity .
Acetamide Derivatives with Heterocyclic Moieties
A. N-[(4E)-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamides ()
These compounds exhibit antioxidant and antibacterial activities linked to their thiazole and imidazolone groups.
B. 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide ()
Structurally analogous due to the furylmethyl-acetamide moiety, this compound’s pyrazolotriazinone core contrasts with the target’s quinazolinone. Such differences may lead to divergent pharmacokinetic behaviors, as triazinones often exhibit higher metabolic stability .
Sulfonamide and Piperazine-Containing Compounds
Compounds like 785813-20-9 (4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide) () highlight the role of piperazine in enhancing solubility and CNS penetration. The target compound’s phenylpiperazine group may similarly improve blood-brain barrier permeability, a critical factor for neuroactive agents .
Mechanistic and Functional Insights
Physicochemical and ADME Properties
Tables
Table 1. Key Physicochemical Comparisons
| Compound | Molecular Weight | XlogP | TPSA (Ų) | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | ~692.8* | 3.1 | 143 | 1 |
| A2 (3-Fluorophenyl) | ~450 | ~2.8 | ~110 | 3 |
| 785813-20-9 () | 495.6 | 4.2 | 85 | 1 |
*Estimated based on molecular formula.
Table 2. Structural Features and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
